

microstructure characterization of as-cast Al-Ce alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;cerium

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An In-depth Technical Guide to the Microstructure Characterization of As-Cast Al-Ce Alloys

Introduction

Aluminum-cerium (Al-Ce) based alloys are emerging as a promising class of materials for high-temperature applications, particularly in the automotive and aerospace industries.[1][2] Their excellent castability and remarkable thermal stability, which allows for the retention of mechanical properties at temperatures exceeding 300°C, set them apart from many conventional aluminum alloys.[3][4] This superior performance is directly attributed to the unique microstructure formed during solidification. The primary strengthening phase in these alloys is the $\text{Al}_{11}\text{Ce}_3$ intermetallic, which possesses a high melting point and low coarsening kinetics due to the slow diffusion of cerium in the aluminum matrix.[5][6]

The as-cast microstructure of Al-Ce alloys is typically composed of a primary α -Al matrix and a eutectic mixture of α -Al and the $\text{Al}_{11}\text{Ce}_3$ intermetallic phase.[6][7] The morphology and distribution of these phases, which are critical to the alloy's performance, are highly dependent on the cerium content and the cooling rate during casting.[6][8] This guide provides a comprehensive overview of the standard experimental protocols for characterizing the microstructure of as-cast Al-Ce alloys, presents key quantitative data, and illustrates the logical workflows and phase relationships involved.

Experimental Protocols

A thorough characterization of the as-cast Al-Ce microstructure involves a multi-technique approach to analyze its morphology, composition, and crystal structure.

Metallographic Sample Preparation

Proper sample preparation is crucial for accurate microstructural analysis. The goal is to obtain a flat, scratch-free, and undeformed surface that reveals the true microstructure.

- **Sectioning:** A representative sample is cut from the as-cast ingot or component using a low-speed diamond saw or an abrasive cutter with adequate cooling to prevent microstructural changes.
- **Mounting:** The sectioned sample is typically mounted in a polymeric resin (e.g., phenolic or epoxy) to facilitate handling during subsequent grinding and polishing steps.
- **Grinding:** The mounted sample is ground using a series of progressively finer silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to remove sectioning damage and create a flat surface.
- **Polishing:** Polishing is performed on rotating discs with cloths impregnated with diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , and 1 μm). A final polishing step using a colloidal silica or alumina suspension (e.g., 0.05 μm) is often employed to remove the last traces of deformation and produce a mirror-like finish.
- **Etching:** To reveal microstructural features like grain boundaries and phase morphology under an optical microscope, the polished surface is chemically etched. A common etchant for Al alloys is Keller's reagent (e.g., 2.5 mL HNO_3 , 1.5 mL HCl , 1.0 mL HF , and 95 mL H_2O).

Microstructural Analysis Techniques

Scanning Electron Microscopy (SEM) SEM is a primary tool for characterizing the morphology, size, and distribution of microstructural constituents.^[9]

- **Methodology:** A focused beam of high-energy electrons is scanned across the prepared sample surface. The signals generated from the electron-sample interactions (secondary electrons and backscattered electrons) are collected to form an image. Backscattered electron (BSE) imaging is particularly useful as the contrast is sensitive to the atomic number

of the elements, allowing for clear differentiation between the Al-rich matrix and the Ce-rich intermetallic phases.[9]

- **Coupled Techniques:** SEM is almost always equipped with Energy Dispersive X-ray Spectroscopy (EDS), which analyzes the characteristic X-rays emitted from the sample to determine the elemental composition of specific phases or regions.[9][10]

X-Ray Diffraction (XRD) XRD is the standard method for identifying the crystalline phases present in the alloy.[9][11]

- **Methodology:** A monochromatic X-ray beam is directed at the sample. The X-rays are diffracted by the crystalline planes in the material according to Bragg's Law. The diffraction pattern, a plot of diffracted intensity versus diffraction angle (2θ), serves as a fingerprint for the phases present. By comparing the experimental pattern to standard diffraction databases (e.g., ICDD), the phases such as α -Al and $\text{Al}_{11}\text{Ce}_3$ can be unequivocally identified.[11][12]

Transmission Electron Microscopy (TEM) TEM provides much higher resolution imaging than SEM, enabling the characterization of nanoscale features.

- **Methodology:** A high-energy electron beam is transmitted through an ultra-thin sample (typically <100 nm thick). The interaction of the electrons with the sample forms an image. TEM can reveal the fine lamellar structure of the eutectic, the interface between the Al matrix and $\text{Al}_{11}\text{Ce}_3$, and the presence of any nanoscale precipitates that may form with the addition of other alloying elements. Selected Area Electron Diffraction (SAED) within the TEM can also be used for phase identification on a micro-scale.

Differential Scanning Calorimetry (DSC) DSC is used to determine the transformation temperatures of the alloy, such as the eutectic solidification temperature and the melting onset.

- **Methodology:** A small sample of the alloy is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Endothermic and exothermic events, such as melting or solidification, are detected as peaks or dips in the heat flow curve, allowing for the determination of critical phase transformation temperatures.
[8]

Data Presentation

The following tables summarize quantitative data for various as-cast Al-Ce based alloys, providing a basis for comparison.

Table 1: Compositions of Investigated As-Cast Al-Ce Based Alloys (wt.%)

Alloy Designation	Al	Ce	Mg	Zn	Si	Sc	Zr	Ni	Mn	Ref
Al- 10Ce- 3Mg	Bal.	10	3	-	-	-	-	-	-	[9]
Al- 10Ce- 3Mg- 1Zn	Bal.	10	3	1	-	-	-	-	-	[9]
Al- 10Ce- 3Mg- 3Zn	Bal.	10	3	3	-	-	-	-	-	[9]
Al- 10Ce- 3Mg- 5Zn	Bal.	10	3	5	-	-	-	-	-	[9]
Al- 12Ce	Bal.	12	-	-	-	-	-	-	-	[3]
Al- 16Ce	Bal.	16	-	-	-	-	-	-	-	[3]
Al- 12Ce- 0.4Sc	Bal.	12	-	-	-	0.4	-	-	-	[5]
Al- 11.3C e- 3.2Ni- 1.2Mn	Bal.	11.3	-	-	-	-	-	3.2	1.2	[4] [8]

Table 2: Room and Elevated Temperature Tensile Properties of As-Cast Al-Ce Based Alloys

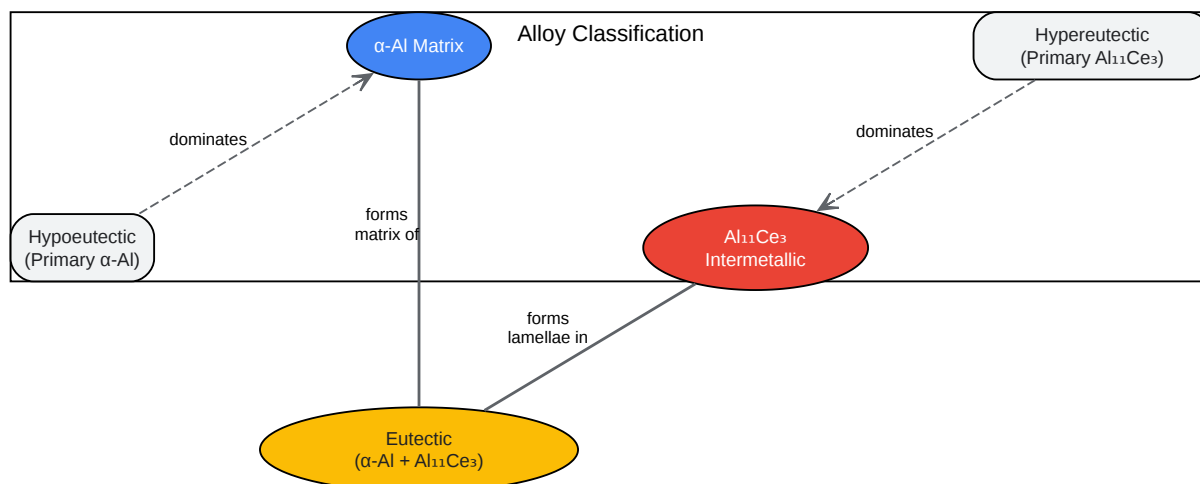
Alloy Composition (wt.%)	Temp. (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Strength Retention (UTS)	Ref
Al-10Ce-3Mg	25	110	145	2.5	-	[9]
Al-10Ce-3Mg-5Zn	25	171	225	1.0	-	[9]
Al-10Ce-3Mg-5Zn	200	-	148	-	66%	[9]
Al-10Ce-3Mg-5Zn	260	-	130	-	58%	[9]
Al-10Ce-3Mg-5Zn	300	-	77	-	34%	[9]
Al-15Ce (with Zr)	25	145.1	181.2	3.4	-	[9]
Al-12Ce (HIP)	25	220	280	-	-	[3]
Al-Ce Alloys (General)	300	>60% of RT YS	>40% of RT UTS	-	>40%	[3]

Mandatory Visualization

Diagrams of Workflows and Phase Relationships



Caption: Experimental workflow for Al-Ce alloy characterization.



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Caption: Key phase relationships in as-cast binary Al-Ce alloys.

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- To cite this document: BenchChem. [microstructure characterization of as-cast Al-Ce alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14732202#microstructure-characterization-of-as-cast-al-ce-alloys]

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